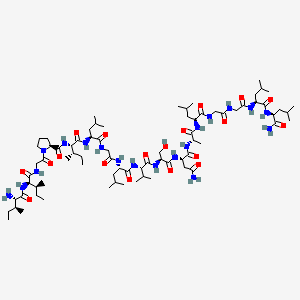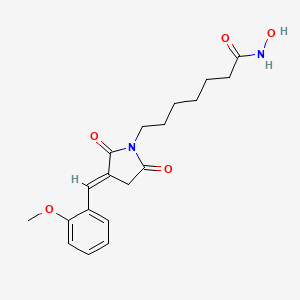
TPA-dT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylamine-dithienyl (TPA-dT) is a compound that belongs to the class of triphenylamine derivatives These compounds are known for their electroactive properties and are widely used in various optoelectronic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TPA-dT typically involves the coupling of triphenylamine with dithienyl units. One common method is the palladium-catalyzed Suzuki coupling reaction. This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Another method involves the Stille coupling reaction, which uses a tin-based reagent instead of a boronic acid. This reaction also requires a palladium catalyst and is carried out under similar conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
TPA-dT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form radical cations, which are important intermediates in many electrochemical processes.
Reduction: The compound can also be reduced to form radical anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate. These reactions are typically carried out in polar solvents such as acetonitrile.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used, often in solvents like tetrahydrofuran.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or chloromethyl methyl ether, usually in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields radical cations, while reduction leads to radical anions. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups, onto the aromatic rings.
科学的研究の応用
TPA-dT has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of more complex organic molecules. Its electroactive properties make it useful in the study of redox reactions and electrochemical processes.
Biology: The compound is used in the development of biosensors and other diagnostic tools. Its ability to undergo oxidation and reduction reactions makes it useful for detecting various biological analytes.
Medicine: this compound derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules and undergo redox reactions makes them promising candidates for various medical applications.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices
作用機序
The mechanism by which TPA-dT exerts its effects is primarily based on its ability to undergo redox reactions. The compound can easily donate and accept electrons, making it an effective mediator in various electrochemical processes. The molecular targets and pathways involved in these reactions depend on the specific application. For example, in OLEDs, this compound acts as a hole-transporting material, facilitating the movement of positive charges through the device.
類似化合物との比較
TPA-dT is unique among triphenylamine derivatives due to the presence of dithienyl units, which enhance its electroactive properties. Similar compounds include:
Triphenylamine (TPA): Lacks the dithienyl units, resulting in lower electroactivity.
Triphenylamine-bithiophene (TPA-BT): Contains bithiophene units, which provide similar but slightly different electroactive properties compared to this compound.
Triphenylamine-trithiophene (TPA-TT): Contains trithiophene units, which further enhance the electroactive properties but may also increase the complexity of synthesis.
特性
分子式 |
C29H32N6O5 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
4-[[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methoxy]-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C29H32N6O5/c1-20-14-35(27-13-25(37)26(18-36)40-27)29(38)33-28(20)39-19-24-10-6-9-23(32-24)17-34(15-21-7-2-4-11-30-21)16-22-8-3-5-12-31-22/h2-12,14,25-27,36-37H,13,15-19H2,1H3/t25?,26-,27-/m1/s1 |
InChIキー |
YFHCWHHMZXAYIO-NODVFIEMSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)[C@H]5CC([C@H](O5)CO)O |
正規SMILES |
CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)C5CC(C(O5)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)



![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)





